1H-Pyrrole, 2,3-dihydro-1-methyl-
Description
1H-Pyrrole, 2,3-dihydro-1-methyl- (CAS: N/A) is a partially saturated pyrrole derivative characterized by a five-membered ring with one double bond (2,3-dihydro) and a methyl substituent at the 1-position. This structural modification reduces aromaticity compared to fully unsaturated pyrroles, altering electronic properties and reactivity.
Properties
Molecular Formula |
C5H9N |
|---|---|
Molecular Weight |
83.13 g/mol |
IUPAC Name |
1-methyl-2,3-dihydropyrrole |
InChI |
InChI=1S/C5H9N/c1-6-4-2-3-5-6/h2,4H,3,5H2,1H3 |
InChI Key |
UVAJCDOUVGWEFK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
N-Methyl Pyrrole (1H-Pyrrole, 1-Methyl-; CAS 96-54-8)
- Structure : Fully unsaturated pyrrole ring with a methyl group at the 1-position.
- Key Properties :
- Comparison :
- The unsaturated structure of N-methyl pyrrole confers aromatic stability, making it less reactive toward electrophilic substitution compared to the dihydro variant.
- The dihydro modification in 1H-Pyrrole, 2,3-dihydro-1-methyl- likely reduces planarity, increasing flexibility and altering intermolecular interactions.
2H-Pyrrole, 3,4-Dihydro-2,2,3,3,5-Pentamethyl-, 1-Oxide
Sulfonated Pyrroles (e.g., 4-Aroyl-3-(Pyrazolylsulfonyl)-1H-Pyrrole)
Brominated Pyrrolopyridine (1H-Pyrrolo[2,3-b]pyridine Derivative)
- Structure : Fused bicyclic system with bromine and phenylsulfonyl groups .
- Key Properties :
- Comparison: The bicyclic framework enhances rigidity and molecular weight, impacting bioavailability and target binding compared to the monocyclic dihydro-methyl pyrrole.
Comparative Data Table
Preparation Methods
Critical Parameters
Yield and Scalability
Initial yields for benzothiazine analogues reach 65–80%, suggesting potential for high efficiency if applied to N-methylated homologues. However, direct data for 1-methyl-2,3-dihydropyrrole remains unreported, necessitating further validation.
Enantioselective [6 + 2]-Cycloaddition Using BINOL-Phosphoric Acid Catalysis
Reaction Optimization
-
Catalyst Loading : 10 mol% of (R)-BINOL-PA achieves 98.5:1.5 enantiomeric ratio (e.r.).
-
Solvent System : Dichloromethane (DCM) at 0°C minimizes side reactions.
Representative Data :
| Pyrrole-2-Carbinol | Aldehyde | Yield (%) | e.r. |
|---|---|---|---|
| 1m | 4-MeOC₆H₄CH₂CHO | 70 | 98:2 |
| 1t | PhCH₂CHO | 51 | 97:3 |
Table 2 : Performance of BINOL-PA catalysis.
Large-Scale Synthesis via Diacetyl-Mediated Cyclocondensation
Key Conditions
-
Temperature : 50°C in open-air conditions.
-
Workup : Precipitation in cold methanol or acetonitrile.
Scalability Data :
Comparative Analysis of Methods
| Method | Yield Range (%) | Scalability | Stereoselectivity | Key Limitations |
|---|---|---|---|---|
| Ugi 4-CR/Cycloisomerization | 45–78 | Moderate | None | Multi-step synthesis |
| One-Pot Sulfone Cyclization | 65–80* | High | None | Requires N-methylated precursor |
| BINOL-PA Catalysis | 51–70 | Low | High (up to 98:2) | Complex product isolation |
| Diacetyl Cyclocondensation | 60–70 | High | None | Core structure divergence |
Table 3 : Comparative performance of synthetic routes . *Estimated for adapted synthesis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1H-Pyrrole, 2,3-dihydro-1-methyl-?
- Methodology : Multi-step synthesis involving alkylation and cyclization. For example, methyl group introduction via NaH/MeI in THF at 0°C to room temperature, followed by nitro-group reduction or cross-coupling reactions (e.g., Suzuki-Miyaura with Pd catalysts) . Optimization of reaction time, temperature, and stoichiometry is critical for yield and purity .
- Key Steps :
- Alkylation of pyrrole derivatives under controlled conditions.
- Purification via recrystallization or chromatography to isolate intermediates.
Q. How should researchers characterize this compound using spectroscopic methods?
- Spectroscopic Techniques :
- IR Spectroscopy : Identify functional groups (e.g., N-H stretches in pyrrole rings) using databases like NIST Chemistry WebBook .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns via NIST reference data .
- NMR : Assign signals for dihydro-pyrrole protons (e.g., 1H NMR δ 2.5–3.5 ppm for methyl groups) and verify regiochemistry using 2D experiments (COSY, HSQC) .
Q. What safety protocols are essential during synthesis and handling?
- Safety Measures :
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Ensure proper ventilation to mitigate inhalation risks.
- Avoid dust formation; handle in a fume hood .
Advanced Research Questions
Q. How can researchers optimize multi-step synthetic routes to improve yield?
- Strategies :
- Reagent Optimization : Screen bases (e.g., K2CO3 vs. NaH) and solvents (THF vs. dioxane) for alkylation steps .
- Catalyst Screening : Test Pd(PPh3)4 vs. other catalysts for cross-coupling efficiency .
- In-situ Monitoring : Use TLC or HPLC to track reaction progress and identify byproducts .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR signals)?
- Approach :
- High-Resolution NMR : Assign ambiguous peaks via DEPT-135 or NOESY to confirm spatial proximity of protons .
- X-ray Crystallography : Resolve structural ambiguities by determining crystal packing and hydrogen-bonding motifs (e.g., N1—H1⋯O1 interactions) using SHELXL .
Q. What advanced crystallographic methods are suitable for structural analysis?
- SHELX Software :
- Refinement : Use SHELXL for high-resolution data to model anisotropic displacement parameters and hydrogen bonding networks .
- Validation : Check R-factors and electron density maps to confirm absence of disorder .
Q. How to investigate structure-activity relationships (SAR) for pharmacological potential?
- Methodology :
- Derivatization : Synthesize analogs with substituents at positions 2, 3, or the methyl group.
- Biological Assays : Test antimicrobial/anticancer activity against cell lines, comparing with known pyrrole-based drugs .
- Computational Docking : Model interactions with target enzymes (e.g., kinases) using molecular dynamics simulations (if experimental data is limited) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
